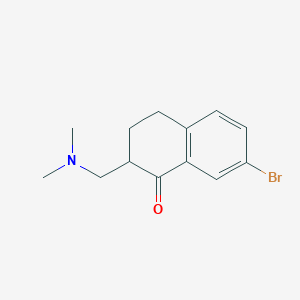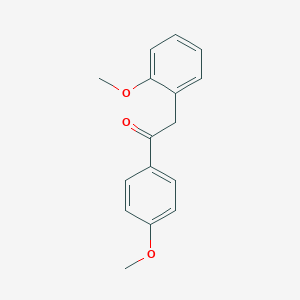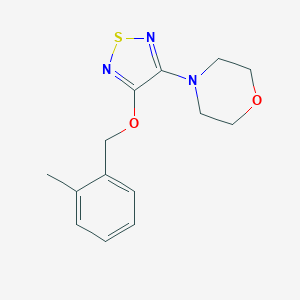![molecular formula C13H14FN3O2S B246606 4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a morpholine ring and a thiadiazole ring. The compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine is not fully understood. However, studies have suggested that the compound may exert its biological activity by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, inflammation, or microbial infections.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, anti-inflammatory activity, and antimicrobial activity. In addition, it has been reported to exhibit low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, one of the limitations of the compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine. One of the potential areas of research is the development of new derivatives of the compound with improved biological activity. Another area of research is the investigation of the mechanism of action of the compound and its potential targets. In addition, the compound may have potential applications in other fields of scientific research such as materials science and environmental science.
Conclusion:
In conclusion, 4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine is a promising chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has shown promising results in various scientific studies. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in different fields of scientific research.
Métodos De Síntesis
The synthesis of 4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine has been reported in various scientific journals. One of the most common methods involves the reaction of 2-fluorobenzyl chloroformate with 2-amino-1,3-propanediol in the presence of sodium hydride, followed by the reaction with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with morpholine in the presence of sodium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
The compound has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent. In addition, the compound has been studied for its potential as an antimicrobial agent.
Propiedades
Fórmula molecular |
C13H14FN3O2S |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
4-[4-[(2-fluorophenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14FN3O2S/c14-11-4-2-1-3-10(11)9-19-13-12(15-20-16-13)17-5-7-18-8-6-17/h1-4H,5-9H2 |
Clave InChI |
CIIIWVFTPBBAOR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3F |
SMILES canónico |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)


![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)